(E)-methyl 4-(dimethylamino)but-2-enoate

描述

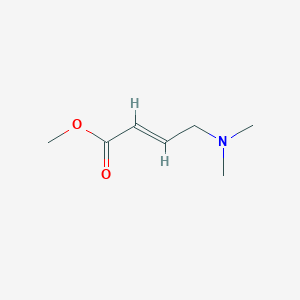

Structure

2D Structure

属性

IUPAC Name |

methyl (E)-4-(dimethylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212776-19-7 | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Bromination of Trans-Methyl Crotonate

The process begins with the allylic bromination of trans-methyl crotonate using N-bromosuccinimide (NBS) under radical initiation. Key parameters include:

| Parameter | Specification |

|---|---|

| Starting material | Trans-methyl crotonate |

| Brominating agent | N-bromosuccinimide (1.00–1.50 equiv) |

| Radical initiator | Benzoyl peroxide (0.02–0.04 equiv) |

| Solvent | Chloroform, ethyl acetate, or CCl₄ |

| Reaction time | 9–15 hours at reflux |

This step generates trans-4-bromo-methyl crotonate with retention of stereochemistry. The radical mechanism ensures selective bromination at the allylic position, critical for subsequent substitution.

Dimethylamine Condensation

The brominated intermediate undergoes nucleophilic substitution with dimethylamine under mild conditions:

| Parameter | Specification |

|---|---|

| Nucleophile | 33% aqueous dimethylamine |

| Temperature | -10°C to 25°C |

| Reaction time | 3–5 hours |

| Workup | Extraction with organic solvent |

This step replaces the bromine atom with a dimethylamino group, yielding this compound. The one-pot design minimizes side reactions and improves overall yield (reported at >75% in patent examples).

Alternative Synthetic Pathways

While less common, two additional routes have been explored in specialized contexts:

Esterification of 4-Dimethylaminocrotonic Acid

This method involves synthesizing the free acid followed by esterification:

-

Acid Synthesis : Hydrolysis of preformed 4-dimethylaminocrotonic acid derivatives under basic conditions.

-

Esterification : Reaction with methanol using acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC).

| Step | Conditions |

|---|---|

| Acid hydrolysis | NaOH (2–4 equiv), H₂O/THF, 50–80°C |

| Esterification | H₂SO₄ (cat.), MeOH reflux, 6–12 hours |

This route is less favored industrially due to additional purification steps and lower overall efficiency.

Direct Amination of Crotonate Esters

Palladium-catalyzed amination has been explored but remains experimental:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Amine source | Dimethylamine hydrochloride |

| Base | Cs₂CO₃ |

| Solvent | Toluene, 100°C, 24 hours |

Yields are moderate (50–60%), and catalyst costs limit scalability.

Industrial-Scale Production

The bromination-amination method dominates industrial production due to its cost-effectiveness and scalability. Critical adaptations include:

Continuous Flow Reactors

Replacing batch reactors with flow systems enhances:

-

Temperature control : Precise management of exothermic bromination.

-

Mixing efficiency : Reduced reaction times by 30–40%.

-

Safety : Containment of hazardous intermediates.

Purification Protocols

Final product purity (>98%) is achieved through:

-

Short-path distillation : BP 85–90°C at 0.1 mmHg.

-

Crystallization : Hexane/ethyl acetate mixtures at -20°C.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Bromination-Amination | 75–85 | >98 | High | Low |

| Acid Esterification | 60–70 | 95–97 | Moderate | Medium |

| Direct Amination | 50–60 | 90–95 | Low | High |

The bromination-amination route remains superior in balancing yield, purity, and economic viability.

Reaction Optimization Insights

Solvent Selection

Chloroform outperforms alternatives in bromination due to:

-

Polarity : Facilitates radical stabilization.

-

Boiling point : Compatible with reflux conditions (61°C).

Stoichiometric Considerations

-

NBS excess : >1.2 equiv reduces residual starting material but increases brominated byproducts.

-

Dimethylamine concentration : 33% aqueous solution ensures sufficient nucleophilicity without phase separation.

Temperature Control

Maintaining ≤25°C during amination prevents:

-

Ester hydrolysis : Competing reaction in aqueous media.

-

Geometric isomerization : Preservation of (E)-configuration.

Challenges and Mitigation Strategies

Byproduct Formation

-

Di-brominated species : Controlled by limiting NBS to 1.2 equiv.

-

Oxidation products : Exclusion of oxygen via nitrogen sparging.

Catalyst Deactivation

In palladium-catalyzed routes:

-

Ligand design : Bulky phosphines (e.g., Xantphos) improve stability.

-

Additives : Molecular sieves adsorb amine hydrochlorides.

化学反应分析

Types of Reactions

(E)-methyl 4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

科学研究应用

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate typically involves the esterification of 4-(dimethylamino)crotonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .

Chemical Structure:

The compound has the following molecular formula: C₇H₁₃NO₂. Its structure includes a dimethylamino group, which significantly influences its reactivity and interactions in various chemical environments.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or reduced to yield alcohols .

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | 4-(dimethylamino)butanoic acid | KMnO₄, CrO₃ |

| Reduction | 4-(dimethylamino)butanol | LiAlH₄, NaBH₄ |

| Substitution | Various substituted derivatives | Halides, amines under basic/acidic conditions |

Biology

In biological research, this compound is employed to study enzyme mechanisms and biochemical pathways. Its ability to interact with enzymes makes it a valuable substrate for biochemical assays . The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, influencing enzyme activity.

Medicine

Research into pharmaceutical applications highlights this compound's potential in drug discovery and development. It is being investigated for its efficacy in inhibiting cancer cell growth as part of novel therapeutic strategies .

Industry

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Studies

Case Study 1: Enzyme Interaction Studies

A study examining the interaction of this compound with specific enzymes revealed that the compound acts as a competitive inhibitor. This finding underscores its potential utility in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing new pyrimidine derivatives using this compound demonstrated its effectiveness in producing compounds with significant anticancer activity. The results indicated that modifications to the dimethylamino group could enhance biological activity .

作用机制

The mechanism of action of (E)-methyl 4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The dimethylamino group plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical environments .

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

*Similarity index calculated using structural fingerprints (0–1 scale) .

Electronic and Reactivity Comparisons

- Position of Amino Group: The γ-dimethylamino group in this compound enhances electron donation to the conjugated system compared to β-substituted analogs like ethyl 3-(dimethylamino)acrylate. This increases electrophilicity at the α,β-unsaturated carbonyl, making it more reactive in cycloadditions or nucleophilic attacks . Methyl 3-(methylamino)but-2-enoate (β-substituted) exhibits reduced conjugation, leading to lower reactivity in Michael additions .

Ester Alkyl Group :

- Aromatic vs. Aliphatic Substituents: Ethyl 2-methyl-3-(4-methylphenyl)but-2-enoate incorporates a lipophilic aromatic group, enhancing its use in hydrophobic environments, such as fragrance formulations .

Physicochemical Properties

- Hydrochloride Salt Form : The hydrochloride salt (CAS 1259519-60-2) improves stability and solubility in polar solvents compared to the free base .

- Molecular Weight : The acyl chloride derivative (CAS OMXX-281893-01) has a higher molecular weight (184.06 g/mol) due to chlorine atoms, affecting its boiling point and reactivity .

Research Findings and Case Studies

- Menin-MLL Inhibitors: The hydrochloride salt of this compound was used to synthesize Compound 10, demonstrating nanomolar potency in disrupting menin-MLL binding .

- Synthetic Byproducts: Impurities like 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile hydrochloride () highlight the need for rigorous purification during synthesis .

生物活性

(E)-methyl 4-(dimethylamino)but-2-enoate, also known by its chemical identifier CID 15870798, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 1259519-60-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's dimethylamino group enhances its nucleophilicity, allowing it to participate in reactions with electrophilic sites on proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study investigating novel pyrimidine derivatives, this compound was synthesized and evaluated for its potential to inhibit cancer cell growth. The results demonstrated that it could effectively reduce the proliferation of several cancer cell lines, suggesting a promising avenue for therapeutic development against malignancies .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary assays indicate that this compound possesses inhibitory activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Study on Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized this compound and assessed its efficacy against human cancer cell lines. The study reported:

- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of this compound. The study included:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against these strains, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anticancer & Antimicrobial | IC50: 10–30 µM; MIC: 50–100 µg/mL | Moderate potency; further studies needed |

| Methyl 4-bromocrotonate | Anticancer | IC50: >50 µM | Less potent than (E)-methyl derivative |

| Dimethylaminopropylamine | Antimicrobial | MIC: 25 µg/mL | More potent against specific strains |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-methyl 4-(dimethylamino)but-2-enoate, and how is stereoselectivity ensured?

- Methodological Answer : The synthesis typically involves a conjugate addition or isomerization reaction. For example, Wittig or Horner-Wadsworth-Emmons reactions are used to form the α,β-unsaturated ester framework. Stereoselectivity is achieved by controlling reaction conditions (e.g., solvent polarity, temperature) or using chiral catalysts. Characterization via -NMR (e.g., coupling constants for E/Z isomer distinction) and HPLC-UV (retention time comparison with standards) confirms stereochemical purity .

Q. How are the physicochemical properties (e.g., logP, solubility) of this compound experimentally determined?

- Methodological Answer : LogP is measured via shake-flask methods or HPLC retention time correlation. Solubility is assessed in buffered solutions (pH 1–7.4) using UV-Vis spectrophotometry. Computational tools like COSMO-RS or Molinspiration provide predictive data, which are validated against experimental results .

Q. What spectroscopic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer : - and -NMR are critical for confirming the ester group, dimethylamino substituent, and E-configuration (e.g., coupling constants >12 Hz for trans olefinic protons). IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and amine (N–H, ~2800 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, systematically vary parameters (e.g., catalyst loading, solvent, temperature). Kinetic studies (e.g., in situ FTIR monitoring) identify intermediate formation. Byproducts like Z-isomers or hydrolysis derivatives are quantified via GC-MS or LC-MS and mitigated by adjusting reaction pH or using anhydrous conditions .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals?

- Methodological Answer : Advanced NMR techniques (e.g., - COSY, -HSQC) deconvolute overlapping peaks. Isotopic labeling or derivatization (e.g., acetylation of the amine group) simplifies spectra. Computational NMR prediction software (e.g., ACD/Labs) cross-validates assignments. X-ray crystallography provides definitive structural confirmation .

Q. How do computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess solvent effects on reaction pathways. These models are validated against experimental kinetic data from stopped-flow spectroscopy .

Q. What analytical methods differentiate degradation products under accelerated stability testing?

- Methodological Answer : Forced degradation studies (e.g., exposure to heat, light, or oxidative stress) are analyzed via UPLC-QTOF-MS to identify degradation pathways. Mass fragmentation patterns and isotopic labeling track hydrolytic or oxidative byproducts. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard storage conditions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s biological activity while minimizing confounding variables?

- Methodological Answer : Use cell-based assays (e.g., reporter gene systems) with appropriate controls (vehicle, positive/negative controls). Dose-response curves (IC/EC) are normalized to cell viability (MTT assay). Confounding factors (e.g., solvent cytotoxicity) are addressed by solvent tolerance testing. Data are analyzed via nonlinear regression (e.g., GraphPad Prism) .

Q. What statistical approaches are recommended for analyzing discrepancies in replicate experimental data?

- Methodological Answer : Outliers are identified using Grubbs’ test or Dixon’s Q-test. Replicate variability is assessed via ANOVA or Student’s t-test with Bonferroni correction. Bayesian hierarchical models account for batch effects. Uncertainty budgets (e.g., ISO/IEC Guide 98-3) quantify measurement errors from instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。